molecular formula C16H19N3O B2674831 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide CAS No. 2262410-17-1

2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide

Cat. No. B2674831
CAS RN: 2262410-17-1
M. Wt: 269.348
InChI Key: KQEZETMZZMEBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CCMP is a pyridine derivative that has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK). 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, as mentioned above. Physiologically, 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been found to inhibit the growth of blood vessels that supply tumors, which can help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. However, one limitation of using 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in lab experiments is its potential toxicity. Studies have shown that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer in animal models. Additionally, researchers could investigate the potential use of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in combination with other anti-cancer agents to enhance its effectiveness and reduce toxicity. Finally, researchers could explore the potential use of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in other disease states, such as inflammatory disorders or autoimmune diseases.

Synthesis Methods

The synthesis of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with cyclopropylmethylamine and cyclobutylmethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in its pure form. This method has been reported to yield 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide with a purity of over 98%.

Scientific Research Applications

2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been found to exhibit anti-tumor properties in vitro, making it a promising candidate for further research in the field of oncology. Studies have shown that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide may have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-9-15-8-14(6-7-18-15)16(20)19(11-13-4-5-13)10-12-2-1-3-12/h6-8,12-13H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEZETMZZMEBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC2CC2)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.